molecular formula C13H18N4O2 B1421802 N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine CAS No. 1092460-56-4

N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine

Cat. No.: B1421802
CAS No.: 1092460-56-4
M. Wt: 262.31 g/mol
InChI Key: ZYIKNFATWRSUMX-UHFFFAOYSA-N
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Description

N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine is a functionalized quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 6,7-dimethoxy-2-methylquinazoline core, a scaffold recognized for its versatile biological activities, coupled with an ethane-1,2-diamine side chain that provides a handle for further chemical modification or interaction with biological targets. The 6,7-dimethoxyquinazoline structure is a privileged pharmacophore in the development of kinase inhibitors. Research on closely related analogs has demonstrated potent activity against critical tyrosine kinases, such as EGFR and HER2, which are prominent targets in oncology research . These inhibitors often function by competing with ATP for binding at the kinase domain, thereby suppressing downstream signaling pathways that drive cell proliferation and survival. Furthermore, quinazoline-based compounds are investigated as topoisomerase I (TOP1) poisons, a class of anticancer agents that stabilize the TOP1-DNA cleavage complex, leading to irreversible DNA damage and apoptosis in rapidly dividing cells . This diamine-substituted quinazoline is intended for use as a key synthetic intermediate or a building block in the design and synthesis of novel bioactive molecules. Its structure suggests potential as a precursor for the development of targeted therapies, particularly in the realm of kinase and topoisomerase research. Researchers can utilize this compound to explore structure-activity relationships (SAR) or to create molecular probes. As with all compounds of this nature, it is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(6,7-dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-8-16-10-7-12(19-3)11(18-2)6-9(10)13(17-8)15-5-4-14/h6-7H,4-5,14H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIKNFATWRSUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NCCN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C₁₃H₁₈N₄O₂
  • Molecular Weight: 262.31 g/mol
  • CAS Number: 1092460-56-4

The compound features a quinazoline moiety with dimethoxy substitutions at the 6 and 7 positions, which enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that begin with the preparation of the quinazoline derivative followed by alkylation with ethylenediamine. This synthetic pathway allows for the introduction of various functional groups that can modify the compound's biological profile.

Anticancer Properties

Research has indicated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain analogs demonstrate IC50 values as low as 0.7 µM against colon cancer cells (HCT116) and ovarian cancer cells (HEY) resistant to cisplatin . The mechanism of action is believed to involve the inhibition of key cellular pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against certain yeast strains . The compound's effectiveness varies depending on the specific microbial target.

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, a comparative table is presented below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundQuinazoline with dimethoxy groupsAnticancer, AntimicrobialDual functionality as both amine and quinazoline derivative
6,7-DimethoxyquinazolineQuinazoline with methoxy groupsAntimicrobialLacks amine functionality
N-(4-Aminoquinazolinyl)ethylamineAmino group at para positionAnticancerDifferent substitution pattern
6-Methoxy-N-methylquinazolineMethyl substitution instead of ethane diamineAntibacterialMethyl group alters activity profile

Case Studies

Case Study 1: Cytotoxicity Evaluation

A series of substituted 6,7-dimethoxyquinazoline derivatives were synthesized and tested for cytotoxicity in various cancer cell lines. The most promising derivatives showed significant potency at low concentrations (IC50 values ranging from 0.7 to 10 µM). The study utilized the MTT assay to assess cell viability post-treatment .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against a panel of bacteria and fungi. Results indicated that several compounds exhibited notable inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s activity and physicochemical properties are influenced by:

  • 2-Methyl group: Increases steric hindrance, possibly reducing metabolic degradation compared to non-methylated analogs.
  • Ethane-1,2-diamine chain : Facilitates hydrogen bonding and coordination with metal ions or acidic residues.

Comparison Table of Similar Compounds

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine Quinazoline 6,7-dimethoxy, 2-methyl 262.31 High purity (95%), potential pharmacological use
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine Quinoline 7-chloro 235.70 Antimicrobial activity; intermediate for antimalarials
Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) Quinoline 7-chloro, N,N-diethyl 335.85 Antimalarial metabolite; reduced efficacy upon desethylation
N1-(6,7-Dimethoxyquinazolin-4-yl)ethane-1,2-diamine Quinazoline 6,7-dimethoxy (no 2-methyl) 248.27 Synthesized via DMF/K₂CO₃; structural analog with lower steric hindrance

Research Findings and Functional Differences

  • Antimicrobial Activity: Chloroquinoline derivatives (e.g., Ro 41-3118) exhibit potent antimalarial activity, but their efficacy diminishes upon metabolic desethylation . In contrast, the methoxy groups in the target compound may enhance solubility and reduce toxicity compared to chloro-substituted analogs .
  • Synthetic Accessibility: The target compound’s synthesis parallels methods used for N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine, which involves nucleophilic displacement with ethylenediamine in ethanol or DMF .
  • Steric and Electronic Effects: The 2-methyl group in the target compound likely improves metabolic stability compared to its non-methylated quinazoline analog (MW 248.27), as alkyl groups often slow oxidative degradation .

Mechanistic and Pharmacological Implications

  • Electron-Donating vs. Chloro groups (electron-withdrawing) in analogs like Ro 41-3118 may favor different binding modes .
  • Diamine Chain Flexibility : Ethane-1,2-diamine’s shorter chain length compared to propane-1,3-diamine (e.g., Ro 47-0543) may restrict conformational flexibility, affecting target selectivity .

Preparation Methods

Key steps:

Table 1: Summary of Key Reagents and Conditions for Quinazoline Core Synthesis

Step Reagents Conditions Yield Notes
Esterification 4,5-dimethoxy-2-nitrobenzoic acid Reflux with methyl alcohol and sulfuric acid ~90% Stable methyl ester intermediates
Nitro reduction Iron powder, ethanol-water Reflux at ~80°C ~86% Converts nitro to amino group
Cyclization Urea, quinazoline precursor 160°C, solid-phase reaction ~65% Forms quinazoline ring

Functionalization to Attach Ethane-1,2-diamine

The final step involves attaching the ethane-1,2-diamine group at the N1 position of the quinazoline core:

  • Activation of the N1 position via chlorination or other halogenation methods, often using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Nucleophilic substitution with ethane-1,2-diamine under reflux conditions, leading to the formation of the target compound.

Alternatively, direct nucleophilic substitution on a pre-activated intermediate (e.g., N1-chloroquinazoline) can be employed for higher selectivity.

Summary of the Overall Preparation Method

Step Reaction Conditions Key Reagents Yield Notes
1 Esterification Reflux Methyl alcohol, sulfuric acid ~90% Stable methyl ester intermediates
2 Nitro reduction Reflux Iron powder, ethanol-water ~86% Converts nitro to amino group
3 Cyclization Heat Urea ~65% Forms quinazoline core
4 Methylation Methyl iodide, base Potassium carbonate >80% Adds methyl group at 2-position
5 Nucleophilic substitution Reflux Ethane-1,2-diamine Variable Attaches diamine group at N1

Table 2: Comparative Summary of Preparation Methods

Method Aspect Traditional Approach Modern/Optimized Approach
Raw Materials Nitrobenzoic acids, urea Commercial quinazoline derivatives
Reaction Conditions Reflux, high temperature Mild reflux, room temperature steps
Intermediates Stability Moderate High, air-stable intermediates
Cost Moderate Low, inexpensive reagents
Yield 60-70% 65-90% across steps

Research Findings:

  • The synthesis pathway emphasizes stability and cost-efficiency, with intermediates like methyl esters and amino derivatives showing high stability, facilitating scale-up.
  • The cyclization step is crucial and sensitive to temperature; precise control yields better purity and yield.
  • Methylation and nucleophilic substitution steps are well-established, with high yields reported in literature.

Q & A

Q. What are the established synthetic routes for N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution under nitrogen atmosphere. A typical protocol involves reacting 6,7-dimethoxy-2-methylquinazolin-4-amine with ethylenediamine in dimethylformamide (DMF) at 60°C, catalyzed by K₂CO₃ . Purification is achieved using reverse-phase HPLC with gradients (20–50% H₂O in MeOH) on a C18 column, ensuring >98% purity . Key steps include rigorous solvent evaporation, filtration through PTFE membranes (0.2 µm), and spectroscopic validation (¹H/¹³C NMR) .

Q. How is the structural integrity of this compound validated in research settings?

Characterization relies on multi-modal analysis:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C6/C7, ethylenediamine linkage) .
  • Chromatography : HPLC retention times and UV-Vis λmax (~255 nm) verify homogeneity .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .

Q. What are the recommended storage conditions to ensure compound stability?

Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability exceeds 5 years under these conditions, with minimal degradation observed via periodic HPLC analysis . Avoid freeze-thaw cycles to prevent precipitation.

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or methyl groups) influence the compound’s bioactivity?

Substituents critically modulate target affinity. For example:

  • 6,7-Dimethoxy groups : Enhance solubility and π-π stacking with hydrophobic enzyme pockets (e.g., kinase binding sites) .
  • 2-Methylquinazoline core : Reduces steric hindrance, improving interaction with biomolecular targets like multidrug resistance protein 1 (MDR1) . Comparative studies using analogs (e.g., chloro or nitro derivatives) reveal >50% activity loss when methoxy groups are replaced, highlighting their role in target engagement .

Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?

  • Cellular assays : Use P-glycoprotein (MDR1)-overexpressing cell lines (e.g., KB-V1) to assess efflux inhibition via fluorescence-based substrate retention (e.g., calcein-AM) .
  • Enzyme inhibition : Screen against recombinant kinases (e.g., EGFR, VEGFR2) using ATP-competitive binding assays .
  • Solubility challenges : Address poor aqueous solubility by formulating with co-solvents (e.g., 10% DMSO in PBS) or synthesizing hydrochloride salts .

Q. How can computational methods aid in predicting this compound’s pharmacokinetics?

  • Molecular docking : Simulate interactions with MDR1 or kinases using AutoDock Vina. Focus on binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with key residues (e.g., Tyr310 in MDR1) .
  • ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4-mediated metabolism .

Q. How should researchers resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .
  • Impurity interference : Reanalyze batches via LC-MS to rule out byproducts (e.g., ethylenediamine adducts) .
  • Species-specific effects : Cross-validate in human-derived (e.g., HepG2) and non-human (e.g., Aotus erythrocytes) models .

Q. What strategies mitigate low solubility in biological assays?

  • Structural analogs : Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl) .
  • Co-solvents : Use cyclodextrins or lipid-based nanoemulsions to enhance dispersion .
  • Salt formation : Synthesize hydrochloride derivatives, improving aqueous solubility by >20-fold .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine
Reactant of Route 2
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N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine

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